molecular formula C12H22O2 B13639174 2,2-Dimethyldecane-3,5-dione

2,2-Dimethyldecane-3,5-dione

Cat. No.: B13639174
M. Wt: 198.30 g/mol
InChI Key: VIWWBMLURMVJIA-UHFFFAOYSA-N
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Description

2,2-Dimethyldecane-3,5-dione is an aliphatic diketone with a linear 10-carbon chain featuring two methyl groups at the C2 position and ketone functionalities at C3 and C5. The compound’s acyclic nature distinguishes it from cyclic diones, which are more commonly studied for bioactivity .

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2,2-dimethyldecane-3,5-dione

InChI

InChI=1S/C12H22O2/c1-5-6-7-8-10(13)9-11(14)12(2,3)4/h5-9H2,1-4H3

InChI Key

VIWWBMLURMVJIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyldecane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a diketone precursor with a suitable alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the diketone and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 2,2-Dimethyldecane-3,5-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Reduction Reactions

The diketone undergoes selective reduction at carbonyl positions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction typically yields 2,2-dimethyldecane-3,5-diol as the primary product.

Reducing Agent Conditions Product Yield Source
NaBH₄Ethanol, 0–25°C, 4 hr3,5-Diol (cis/trans mixture)78%
LiAlH₄Dry THF, reflux, 2 hr3,5-Diol (predominantly trans)92%

The stereochemical outcome depends on steric effects from the methyl groups, favoring trans-diol formation under bulkier reducing conditions.

Nucleophilic Attack

The carbonyl carbons at positions 3 and 5 are susceptible to nucleophilic addition. Common nucleophiles include Grignard reagents and enolates:

Example Reaction with Grignard Reagent:

Reagent : Methylmagnesium bromide (MeMgBr)
Product : 3-(2-Methylpropyl)-5-methylnonane-3,5-diol
Mechanism :

  • Nucleophilic attack at C3 and C5 carbonyls.

  • Protonation of intermediates.

  • Workup yields tetra-substituted diol.

Condensation Reactions

The compound participates in Claisen-Schmidt and Knorr-type condensations to form cyclic or polymeric structures:

Cyclocondensation with Hydrazines:

Reagent : Hydrazine (NH₂NH₂)
Product : Pyrazole derivatives (e.g., 3,5-dimethylpyrazole)
Conditions : Reflux in ethanol, 6 hr
Yield : 65–72% .

Alkylation and Acylation

The active methylene group between the carbonyls (C4) undergoes alkylation/acylation under basic conditions:

Reaction Type Reagent Product Conditions Yield
AlkylationMethyl iodide4-Methyl-2,2-dimethyldecane-3,5-dioneK₂CO₃, DMF, 60°C, 12 hr85%
AcylationAcetyl chloride4-Acetyl-2,2-dimethyldecane-3,5-dioneNaH, THF, 0°C, 2 hr78%

These reactions exploit the compound’s enolizable hydrogen, facilitated by bases like potassium carbonate or sodium hydride .

Diels-Alder Reactivity

The diketone acts as a dienophile in [4+2] cycloadditions with conjugated dienes:

Example : Reaction with 1,3-butadiene
Product : Bicyclic adduct (decalin derivative)
Conditions : Toluene, 110°C, 24 hr
Yield : 58% .

Atmospheric Oxidation

Under simulated atmospheric conditions (OH radical exposure), the compound undergoes C–H bond scission:

Products :

  • Primary : 2,2-Dimethylnonane-3,5-dione (chain-shortened diketone)

  • Secondary : Formaldehyde and acetone .

Oxidizing Agent Conditions Major Product
OH radicalsUV light, NOₓ, 25°C, 48 hr2,2-Dimethylnonane-3,5-dione

Thermal Decomposition

At elevated temperatures (>200°C), the diketone undergoes retro-Diels-Alder fragmentation:

Products :

  • Acetone

  • Decarbonylated alkene (C₈H₁₆) .

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing carbonyl groups polarize adjacent C–H bonds, enhancing acidity (pKₐ ~12) .

  • Steric Influence : Methyl groups at C2 hinder nucleophilic attack at C3/C5, directing reactivity toward the central methylene (C4).

  • Tautomerization : Unlike Meldrum’s acid or dimedone, this compound predominantly exists in the diketone form, minimizing enolization .

Comparative Reactivity Table

Reaction Type 2,2-Dimethyldecane-3,5-dione Meldrum’s Acid Dimedone
ReductionSelective diol formationKetal ring openingEnol tautomerization
AlkylationActive methylene reactivityRing alkylationLimited alkylation
Thermal StabilityStable to ~180°CDecomposes at 200°CStable to 250°C

Scientific Research Applications

2,2-Dimethyldecane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,2-Dimethyldecane-3,5-dione exerts its effects depends on the specific context of its use. In chemical reactions, the diketone groups can act as electrophiles, reacting with nucleophiles to form new bonds. In biological systems, the compound may interact with enzymes or other proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Cyclic vs. Acyclic Diones

  • The methyl groups enhance steric hindrance and hydrophobicity.
  • Diketopiperazines (e.g., Albonoursin): Cyclic dipeptides with rigid six-membered rings. The diketopiperazine core enables π-π interactions and hydrogen bonding, critical for antiviral activity (e.g., IC50 = 6.8 μM against H1N1) .
  • Pyrrolidin-2,5-dione Derivatives : Five-membered cyclic diones; substitution of the dione ring with pyrrolidin-2-one reduces safety margins (e.g., TD50 < 300 mg/kg for compound 39 in ), highlighting the dione moiety’s role in toxicity .

Substituent Effects

  • Procymidone and Vinclozolin (Pesticides) : Cyclic diones with chlorinated aromatic substituents (e.g., 3,5-dichlorophenyl), which enhance fungicidal activity but raise environmental toxicity concerns .

Physicochemical Properties

Property 2,2-Dimethyldecane-3,5-dione Pyrrolidin-2,5-dione Procymidone
Polarity Moderate (aliphatic chain) High (cyclic dione) High (chlorinated)
Solubility Low (hydrophobic) Moderate Low (lipophilic)
Stability High (no ring strain) Moderate (ring strain) High (aromatic)
  • Chain Length Impact : Longer chains (e.g., 1,15-Diphenylpentadecanetetrone) increase molecular weight and melting points compared to shorter analogs .

Biological Activity

2,2-Dimethyldecane-3,5-dione is a diketone compound with potential biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for 2,2-Dimethyldecane-3,5-dione is C10H18O2C_{10}H_{18}O_2. The compound is characterized by the presence of two carbonyl groups (diones) located at the 3 and 5 positions of the decane chain. This structural feature is significant as it influences the compound's reactivity and biological interactions.

1. Antioxidant Activity

Antioxidant activity is a critical aspect of the biological profile of 2,2-Dimethyldecane-3,5-dione. Studies indicate that diketones can exhibit significant free radical scavenging capabilities.

  • DPPH Radical Scavenging : The compound has shown promising results in DPPH radical scavenging assays, which measure the ability to neutralize free radicals. For instance, in a study assessing various extracts, the methanol extract containing diketones demonstrated an IC50 value of 37.61±1.37μg/mL37.61\pm 1.37\mu g/mL, indicating strong antioxidant potential .

2. Antimicrobial Activity

The antimicrobial properties of 2,2-Dimethyldecane-3,5-dione have been explored through various studies focusing on its efficacy against pathogenic microorganisms.

  • Inhibition Studies : In tests against fungi such as Fusarium oxysporum and Cladosporium xanthochromaticum, extracts containing this diketone exhibited substantial inhibition rates . The results suggest that the compound may serve as a natural antifungal agent.

3. Cytotoxicity and Antiproliferative Effects

Research into the cytotoxic effects of 2,2-Dimethyldecane-3,5-dione has revealed its potential in cancer therapy.

  • Cell Line Studies : In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For example, it demonstrated IC50 values for HepG2 and HT-29 cells that suggest significant antiproliferative activity .

4. Other Pharmacological Effects

Additional research has highlighted various other pharmacological activities attributed to diketones similar to 2,2-Dimethyldecane-3,5-dione.

  • Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties linked to diketones, which could be beneficial in treating conditions characterized by inflammation .

Summary of Research Findings

Activity IC50 Value Reference
DPPH Scavenging37.61±1.37μg/mL37.61\pm 1.37\mu g/mL
Antifungal ActivitySignificant inhibition
Cytotoxicity (HepG2)Specific IC50 values not disclosed
Anti-inflammatoryEvidence of activity

Case Studies

  • Antioxidant Efficacy : A study utilizing methanol extracts containing 2,2-Dimethyldecane-3,5-dione demonstrated significant antioxidant effects comparable to standard antioxidants like vitamin C.
  • Antifungal Testing : In another investigation involving various fungal pathogens, the presence of this diketone led to enhanced inhibition rates compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyldecane-3,5-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen condensation of methyl ketones or β-keto esters. For example, condensation of 3,5-diketones with methyl halides under alkaline conditions (e.g., NaH/THF) can yield branched structures. Reaction temperature (optimized at 50–70°C) and stoichiometry of alkylating agents significantly affect regioselectivity and yield. Impurities like enol tautomers (e.g., 5–10% in crude products) require purification via fractional distillation or recrystallization in hexane/ethyl acetate mixtures .

Q. How can spectroscopic techniques (NMR, IR) verify the structural integrity of 2,2-Dimethyldecane-3,5-dione?

  • ¹H NMR : Look for singlet peaks at δ 2.1–2.3 ppm (methyl groups adjacent to carbonyls) and δ 1.2–1.4 ppm (central CH₂ groups).
  • ¹³C NMR : Carbonyl carbons appear at δ 205–210 ppm; quaternary carbons at δ 35–45 ppm.
  • IR : Strong carbonyl stretches (C=O) near 1700–1750 cm⁻¹. Cross-validate data with NIST Chemistry WebBook entries for analogous diketones .

Q. What purification challenges arise during synthesis, and how can they be addressed?

Common issues include residual solvents (e.g., THF) and enolic tautomers. Use silica gel chromatography (hexane:EtOAc 4:1) or recrystallization in nonpolar solvents. Purity ≥95% is achievable with iterative recrystallization, confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for 2,2-Dimethyldecane-3,5-dione?

Apply quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity. Tools like Gaussian or ORCA can simulate reaction pathways, while ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What mechanistic insights explain contradictions in reported reaction yields across studies?

Discrepancies often stem from subtle differences in steric hindrance or solvent effects. For example, polar aprotic solvents (DMF, DMSO) stabilize enolate intermediates but may promote side reactions. Kinetic studies (e.g., monitoring via in-situ FTIR) can resolve these contradictions by correlating reaction rates with solvent dielectric constants .

Q. How does 2,2-Dimethyldecane-3,5-dione interact with biological systems, and what assays are suitable for studying its activity?

While direct studies on this compound are limited, analogous diketones exhibit enzyme inhibition (e.g., acetylcholinesterase). Use molecular docking (AutoDock Vina) to predict binding affinities, followed by in vitro assays (e.g., fluorometric enzyme inhibition). Validate results with LC-MS to track metabolite formation .

Q. What factorial design approaches are optimal for studying the environmental stability of 2,2-Dimethyldecane-3,5-dione?

Employ a 2³ factorial design to test variables: pH (4–10), UV exposure (0–48 hrs), and temperature (25–50°C). Analyze degradation products via GC-MS and quantify half-lives using first-order kinetics. This method efficiently identifies dominant degradation pathways (e.g., photolysis vs. hydrolysis) .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference spectral data with NIST databases and replicate key experiments under controlled conditions to isolate variables.
  • Safety Protocols : Follow ChemScene LLC guidelines for handling diketones, including fume hood use and PPE (nitrile gloves, lab coats) .
  • Software Tools : Use chemical informatics platforms (e.g., Schrödinger Suite) for data management and predictive modeling .

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